2-[Dichloro(methyl)silyl]ethyl acetate (CAS 5578-41-6), also known as acetoxyethylmethyldichlorosilane, is a highly reactive, difunctional organosilane monomer primarily utilized in the synthesis of functionalized polysiloxanes. Featuring a central silicon atom bonded to two hydrolyzable chlorine atoms, a methyl group, and a pendant ethyl acetate moiety, this compound serves as a critical D-unit precursor for linear chain extension [1]. It presents as a liquid with a density of 1.177 g/mL at 25 °C and a boiling point of 85 °C at 15 mmHg [2]. Due to its high hydrolytic sensitivity (reacting rapidly with moisture and protic solvents), it requires stringent anhydrous handling during procurement, storage, and reactor transfer. Its primary industrial value lies in its ability to introduce polar ester groups into siloxane backbones, enabling post-polymerization modifications such as hydrolysis to yield hydrophilic hydroxyethyl-functionalized silicones [3].
Substituting 2-[Dichloro(methyl)silyl]ethyl acetate with standard silane building blocks fundamentally alters polymer architecture and functionality. If a buyer defaults to the ubiquitous dichlorodimethylsilane, the resulting polymer will be entirely non-polar, lacking the pendant ester groups required for subsequent hydrophilic modification or enhanced substrate adhesion [1]. Conversely, utilizing closely related structural analogs like acetoxyethyltrichlorosilane introduces three hydrolyzable sites, forcing the reaction toward highly crosslinked silsesquioxane networks (T-resins) rather than processable, linear elastomeric chains [2]. Similarly, substituting with acetoxyethyldimethylchlorosilane provides only one reactive chlorine, causing premature chain termination and yielding low-molecular-weight oligomers instead of high-performance polymers [3]. Procurement must strictly specify the difunctional monomer to ensure linear chain propagation with the desired pendant functionality.
The number of hydrolyzable chlorine atoms strictly dictates the final polymer architecture. 2-[Dichloro(methyl)silyl]ethyl acetate possesses two reactive sites, enabling linear step-growth polymerization to form flexible D-units [2]. In contrast, its analog acetoxyethyltrichlorosilane possesses three reactive sites, which drives the formation of rigid, crosslinked T-unit networks. This structural divergence is reflected in their physical densities: the difunctional target has a density of 1.177 g/mL, whereas the trifunctional comparator is denser at 1.272 g/mL [1]. Selecting the exact difunctional monomer is non-negotiable for producing processable linear siloxane fluids rather than insoluble thermoset resins.
| Evidence Dimension | Hydrolyzable reactive sites and liquid density |
| Target Compound Data | 2 sites (difunctional); Density: 1.177 g/mL |
| Comparator Or Baseline | Acetoxyethyltrichlorosilane: 3 sites (trifunctional); Density: 1.272 g/mL |
| Quantified Difference | 1 fewer reactive site prevents crosslinking; 0.095 g/mL lower density |
| Conditions | Standard hydrolytic polycondensation at 25 °C |
Crucial for procuring the correct precursor to manufacture flexible silicone elastomers and fluids rather than rigid, highly crosslinked resins.
For high-molecular-weight polymer synthesis, the precursor must support continuous chain extension. 2-[Dichloro(methyl)silyl]ethyl acetate acts as a chain extender due to its difunctionality [2]. If a buyer substitutes this with acetoxyethyldimethylchlorosilane, the presence of only one hydrolyzable chlorine atom transforms the molecule into a chain terminator (M-unit). This substitution halts polymerization, restricting the product to low-molecular-weight oligomers. The monofunctional terminator also exhibits a significantly lower density (1.031 g/mL) compared to the target compound (1.177 g/mL) [1]. Procurement must distinguish between these to control the degree of polymerization.
| Evidence Dimension | Polymerization role and density |
| Target Compound Data | Chain extender (2 chlorines); Density: 1.177 g/mL |
| Comparator Or Baseline | Acetoxyethyldimethylchlorosilane: Chain terminator (1 chlorine); Density: 1.031 g/mL |
| Quantified Difference | Target enables continuous propagation; 0.146 g/mL higher density |
| Conditions | Siloxane synthesis via hydrolysis |
Ensures the synthesized polymer can achieve the high molecular weights required for industrial silicone applications rather than being capped as an oligomer.
The pendant ethyl acetate group significantly alters the thermal and safety profile of the monomer compared to standard non-polar building blocks. 2-[Dichloro(methyl)silyl]ethyl acetate exhibits a boiling point of 85 °C at 15 mmHg and a flashpoint of 85 °C [1]. In stark contrast, the industry-standard baseline, dichlorodimethylsilane, is highly volatile with a boiling point of 70 °C at atmospheric pressure (760 mmHg) and a dangerously low flashpoint of -9 °C [2]. This massive difference in flammability and volatility requires entirely different engineering controls during distillation, storage, and reactor feeding.
| Evidence Dimension | Flashpoint and Volatility |
| Target Compound Data | Flashpoint: 85 °C; BP: 85 °C at 15 mmHg |
| Comparator Or Baseline | Dichlorodimethylsilane: Flashpoint: -9 °C; BP: 70 °C at 760 mmHg |
| Quantified Difference | Target has a 94 °C higher flashpoint and significantly lower vapor pressure |
| Conditions | Standard atmospheric and reduced pressure handling |
Dictates the required safety infrastructure, explosion-proofing, and thermal management protocols during procurement and scale-up.
Directly leveraging its difunctional nature, this compound is polymerized to form linear polysiloxanes with pendant acetate groups. These groups are subsequently hydrolyzed to yield hydroxyethyl-functionalized silicones, which exhibit enhanced hydrophilicity and compatibility with aqueous systems, unlike standard hydrophobic polydimethylsiloxanes [1].
The incorporation of the polar ethyl acetate moiety provides reactive sites that improve the adhesion of siloxane networks to glass, metals, and polar plastics. Because it acts as a chain extender rather than a terminator, it can be integrated into the polymer backbone without sacrificing the mechanical integrity or molecular weight of the sealant [2].
Due to its specific boiling point and reactivity profile, 2-[Dichloro(methyl)silyl]ethyl acetate is utilized in controlled co-hydrolysis reactions alongside other silanes. It enables the precise engineering of block copolymers where the ester-functionalized segments provide tunable thermal and mechanical properties distinct from highly crosslinked T-resins [3].